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Abstract: This technical guide provides a comprehensive overview of ((1S,3R)-3-
aminocyclopentyl)methanol, a valuable chiral building block in modern pharmaceutical
synthesis. While not a pharmacologically active agent with a distinct mechanism of action, its
stereochemically defined structure is critical for the enantioselective synthesis of complex drug
molecules. This document details its physicochemical properties, outlines a representative
synthetic protocol for a closely related analog, and illustrates its role in the construction of
therapeutically significant compounds. The importance of its specific stereoisomerism in drug
design and development is also discussed.

Introduction: The Significance of Chirality in Drug
Development

Chirality is a fundamental property of many drug molecules, with different enantiomers often
exhibiting distinct pharmacological and toxicological profiles. The use of stereochemically pure
starting materials is therefore a cornerstone of modern medicinal chemistry, enabling the
synthesis of single-enantiomer drugs with improved efficacy and safety. ((1S,3R)-3-
aminocyclopentyl)methanol represents a key chiral intermediate, providing a rigid
cyclopentane scaffold with two defined stereocenters and versatile amino and hydroxymethyl
functional groups for further chemical elaboration.
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Physicochemical Properties

A summary of the key computed physicochemical properties for ((1S,3R)-3-
aminocyclopentyl)methanol and its hydrochloride salt is presented below. These properties
are essential for its handling, formulation, and reaction optimization.

Property

((1S,3R)-3-
aminocyclopentyl)

((1S,3R)-3-
aminocyclopentyl)

Reference

methanol methanol HCI
Molecular Formula CeH13NO CeH14CINO [1112]
Molecular Weight 115.17 g/mol 151.63 g/mol [1][2]
((1S,3R)-3- ((1S,3R)-3-
IUPAC Name aminocyclopentyl)met ~ aminocyclopentyl)met  [1][2]
hanol hanol;hydrochloride
CAS Number 1110772-11-6 688810-06-2 [2]
Topological Polar
poiog 46.3 A2 46.2 Az [1][2]
Surface Area
Hydrogen Bond Donor
3 [1][2]
Count
Hydrogen Bond
oS 2 2 (12
Acceptor Count
Rotatable Bond Count 1 1 [1112]

Role in Asymmetric Synthesis

The primary utility of ((1S,3R)-3-aminocyclopentyl)methanol lies in its application as a chiral
starting material for the synthesis of more complex molecules. Its rigid cyclopentane core helps
to control the spatial orientation of substituents, while the amino and hydroxyl groups provide
reactive handles for a variety of chemical transformations.

While specific examples detailing the direct use of ((1S,3R)-3-aminocyclopentyl)methanol in
the synthesis of an approved drug are not readily available in the public domain, the closely
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related analog, (1R,3S)-3-aminocyclopentanol, is a well-documented key intermediate in the
synthesis of the anti-HIV drug, Bictegravir. The synthetic principles and the importance of the

stereochemistry are directly translatable.

Below is a diagram illustrating a generalized synthetic pathway for a chiral intermediate, based
on a patented method for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.[3]
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Step 1: Asymmetric Reduction
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(DPPA), Toluene, 70-80°C

Step 2: Rearran%ement & Cyclization
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Step 3: Hefdrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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